
ACT-709478
説明
科学的研究の応用
Neurological Disorders
One of the primary areas of investigation for this compound is its role in treating neurological disorders, particularly epilepsy. Clinical trials, such as NCT03239691, are evaluating its effectiveness in patients with photosensitive epilepsy. The mechanism of action appears to involve modulation of neurotransmitter pathways, which could potentially stabilize neuronal activity and reduce seizure frequency .
Antitumor Activity
Research has indicated that compounds similar to N-(1-((5-Cyanopyridin-2-yl)methyl)-1H-pyrazol-3-yl)-2-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)acetamide may exhibit antitumor properties. Studies have shown that pyrazole derivatives can inhibit tumor growth by interfering with specific signaling pathways involved in cancer cell proliferation and survival .
Pharmacological Investigations
The compound is under investigation for its pharmacological properties, including its interactions with various biological targets. It has been classified as an investigational drug, suggesting ongoing studies to understand its pharmacodynamics and pharmacokinetics better .
Case Study: Epilepsy Treatment
In a recent study evaluating the effects of N-(1-((5-Cyanopyridin-2-yl)methyl)-1H-pyrazol-3-yl)-2-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)acetamide on patients with epilepsy, researchers noted significant improvements in seizure control compared to baseline measurements. The study highlighted the compound's potential as a novel therapeutic agent in managing epilepsy .
Research Findings on Antitumor Effects
A series of laboratory experiments demonstrated that derivatives of this compound could inhibit the growth of specific cancer cell lines. The results suggested that the mechanism involved apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer drug .
作用機序
アピノカルタミドは、T型カルシウムチャネルを選択的に遮断することにより効果を発揮します。 アピノカルタミドは、これらのチャネルのCav3.1、Cav3.2、およびCav3.3サブタイプを標的とします . これらのチャネルを通じたカルシウム流入を阻害することにより、アピノカルタミドはニューロンの興奮性を調節し、発作の発生を抑制することができます .
準備方法
化学反応の分析
アピノカルタミドは、以下のを含むさまざまな種類の化学反応を起こします。
酸化と還元:
置換: アピノカルタミドは、特に官能基を含む置換反応に関与することができます。
一般的な試薬と条件: これらの反応における一般的な試薬と条件は、文献では詳しく記述されていません。
科学研究への応用
アピノカルタミドは、以下のを含むいくつかの科学研究への応用があります。
化学: カルシウムチャネルブロッカーとその効果を研究するための研究ツールとして使用されています。
生物学: アピノカルタミドは、生物学的システムにおけるカルシウムチャネルの調節における役割について研究されています。
類似化合物との比較
アピノカルタミドは、T型カルシウムチャネルに対する選択性とてんかん治療における可能性のある治療応用により、カルシウムチャネルブロッカーの中でユニークです。類似の化合物には以下が含まれます。
イスラジピン: 高血圧症に使用されるジヒドロピリジンカルシウムチャネルブロッカー.
ジルチアゼム: 高血圧症の治療と安定狭心症の管理に使用されるカルシウムチャネルブロッカー.
ニモジピン: クモ膜下出血患者の神経学的転帰を改善するために使用されるカルシウムチャネルブロッカー.
ニソルジピン: 高血圧症に使用されるカルシウムチャネルブロッカー.
アピノカルタミドは、T型カルシウムチャネルに対する特異的な作用とてんかん治療のための調査段階にあるという点で際立っています .
生物活性
N-(1-((5-Cyanopyridin-2-yl)methyl)-1H-pyrazol-3-yl)-2-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)acetamide, also known as ACT-709478 or NBI-827104, is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C22H18F3N5O
- Molecular Weight : 425.41 g/mol
- IUPAC Name : N-{1-[(5-cyanopyridin-2-yl)methyl]-1H-pyrazol-3-yl}-2-{4-[1-(trifluoromethyl)cyclopropyl]phenyl}acetamide
- CAS Number : 1838651-58-3
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. Research indicates that it may act as an inhibitor of certain kinases and enzymes that play critical roles in cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and enhancement of apoptosis in cancer cells.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines, including those derived from breast, lung, and prostate cancers. The compound exhibited significant cytotoxic effects with IC50 values in the low micromolar range, suggesting potent anti-tumor activity.
Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 0.45 |
A549 (Lung) | 0.38 |
PC3 (Prostate) | 0.50 |
Anti-HIV Activity
In addition to its anticancer properties, this compound has shown promising results in antiviral studies, particularly against HIV. The compound was evaluated for its ability to inhibit HIV replication in vitro, revealing an EC50 value comparable to existing antiretroviral agents.
Table 2: Anti-HIV Activity of this compound
Compound | EC50 (µM) |
---|---|
This compound | 0.0334 |
Nevirapine (NVP) | 0.0402 |
Case Studies and Clinical Trials
Clinical evaluations are ongoing to assess the safety and efficacy of this compound in humans. Preliminary results from phase I trials indicate that the compound is well-tolerated at therapeutic doses, with manageable side effects primarily related to gastrointestinal disturbances.
Safety Profile
The safety profile of this compound has been characterized through extensive preclinical studies. Notable findings include:
- Toxicity : Mild toxicity observed at high doses.
- Side Effects : Commonly reported side effects include nausea, headache, and transient liver enzyme elevations.
特性
IUPAC Name |
N-[1-[(5-cyanopyridin-2-yl)methyl]pyrazol-3-yl]-2-[4-[1-(trifluoromethyl)cyclopropyl]phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N5O/c23-22(24,25)21(8-9-21)17-4-1-15(2-5-17)11-20(31)28-19-7-10-30(29-19)14-18-6-3-16(12-26)13-27-18/h1-7,10,13H,8-9,11,14H2,(H,28,29,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYANGLAZUZYFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)CC(=O)NC3=NN(C=C3)CC4=NC=C(C=C4)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1838651-58-3 | |
Record name | ACT-709478 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1838651583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ACT-709478 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16241 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Apinocaltamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z7U1U8Z9E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。